molecular formula C19H21NO5 B13032209 (RS)-Cbz-Dmt-OH

(RS)-Cbz-Dmt-OH

Katalognummer: B13032209
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: WOGSGQPORISGTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(RS)-Cbz-Dmt-OH is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

The synthesis of (RS)-Cbz-Dmt-OH involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the protection of functional groups, selective reactions to form the desired structure, and deprotection steps to yield the final compound. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

(RS)-Cbz-Dmt-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(RS)-Cbz-Dmt-OH has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study enzyme interactions and metabolic pathways. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (RS)-Cbz-Dmt-OH involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

(RS)-Cbz-Dmt-OH can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. The comparison can help in understanding the distinct properties and potential advantages of this compound in various applications.

Eigenschaften

Molekularformel

C19H21NO5

Molekulargewicht

343.4 g/mol

IUPAC-Name

3-(4-hydroxy-2,6-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H21NO5/c1-12-8-15(21)9-13(2)16(12)10-17(18(22)23)20-19(24)25-11-14-6-4-3-5-7-14/h3-9,17,21H,10-11H2,1-2H3,(H,20,24)(H,22,23)

InChI-Schlüssel

WOGSGQPORISGTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.